

Understanding the function of Diacylglycerol Acyltransferase 1

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Compound of Interest

Compound Name: *Dgat1-IN-3*

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An In-depth Technical Guide to Diacylglycerol Acyltransferase 1 (DGAT1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This function positions DGAT1 at a critical juncture in energy metabolism, influencing lipid absorption, fat storage, and lipoprotein assembly.[2][3] Primarily localized to the endoplasmic reticulum, DGAT1 is highly expressed in tissues with active triglyceride synthesis, most notably the small intestine.[4][5][6] Genetic and pharmacological inhibition of DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis, making it a compelling therapeutic target for metabolic diseases.[7][8][9] However, the clinical development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the enzyme's essential role in dietary fat processing.[10] This document provides a comprehensive technical overview of DGAT1, detailing its biochemical function, physiological roles, regulation, and therapeutic relevance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Function and Biochemical Properties

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TG).[1][11][12] This reaction is the terminal step in the primary pathway for TG synthesis.[13][14] While another enzyme, DGAT2, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, belong to distinct protein families, and share no sequence homology, suggesting convergent evolution.[2][11][13] DGAT1 exhibits a dual membrane topology, which may allow its active site to access substrates on both the cytosolic and luminal sides of the ER membrane.[11][12] Beyond TG synthesis, DGAT1 also possesses acyl-CoA:retinol acyltransferase (ARAT) activity, enabling it to esterify retinol, a function relevant to vitamin A metabolism.[1][15][16]

Physiological Role and Tissue Distribution

DGAT1's function is deeply intertwined with systemic energy homeostasis. Its expression is ubiquitous, but it is most abundant in tissues central to lipid metabolism.[4][11]

- **Small Intestine:** DGAT1 is most highly expressed in the enterocytes of the small intestine.[4][5][6] Here, it plays an indispensable role in the absorption of dietary fat by re-esterifying mono- and diacylglycerols back into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system.[2][3]
- **Adipose Tissue:** In adipocytes, DGAT1 contributes to the storage of excess energy as triglycerides within lipid droplets.[4][17] During periods of lipolysis (fat breakdown), DGAT1 is also responsible for re-esterifying a portion of the hydrolyzed fatty acids, a process that protects the cell from the toxic effects of high free fatty acid concentrations and ER stress.[18][19]
- **Liver:** While expressed at lower levels in the liver compared to the small intestine, hepatic DGAT1 contributes to triglyceride synthesis, particularly from exogenous (circulating) fatty acids.[4][20] Its inhibition or deletion can protect against hepatic steatosis (fatty liver) induced by high-fat diets.[9][20]
- **Mammary Gland:** DGAT1 is essential for the production of milk fat, and its absence leads to a failure of lactation in mice.[1][2]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding DGAT1's expression and the metabolic impact of its inhibition.

Table 1: Relative mRNA Expression of DGAT1 in Human Tissues

Tissue	Relative Expression Level
Small Intestine (Duodenum)	Very High[4][6][21]
Adipose Tissue	High[4][22]
Testis	High[4]
Adrenal Gland	High[6]
Liver	Moderate to Low[4][22]
Skeletal Muscle	Low[4]

| Heart | Low[4] |

Data compiled from multiple sources indicating general expression patterns.

Table 2: Metabolic Effects of DGAT1 Deficiency or Inhibition in Rodent Models

Parameter	Model	Condition	Outcome	Reference
Body Weight	DGAT1 Knockout Mice	High-Fat Diet	Resistant to weight gain	[2][9][13]
Hepatic Triglycerides	DGAT1 Knockout Mice	High-Fat Diet	~80% reduction	[20]
Hepatic Triglycerides	Liver-Specific DGAT1 KO	High-Fat Diet	~50% reduction	[20]
Insulin Sensitivity	DGAT1 Knockout Mice	High-Fat Diet	Improved glucose tolerance and insulin sensitivity	[4][9]
Energy Expenditure	DGAT1 Knockout Mice	High-Fat Diet	Increased	[9][13]

| Postprandial Triglycerides | DGAT1 Inhibitor (acute) | Oral Lipid Challenge | Delayed and reduced peak TG levels |[9][23] |

Table 3: Potency of Selected Small Molecule DGAT1 Inhibitors

Compound	Target	IC ₅₀	Reference
T-863	Human DGAT1	Potent (specific value not stated)	[7]
A-922500	DGAT1	39.9 nM	[23]
Pradigastat (LCQ908)	DGAT1	Not specified (clinically tested)	[24]

| GSK3008356 | DGAT1 | Not specified (clinically tested) |[25] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency.

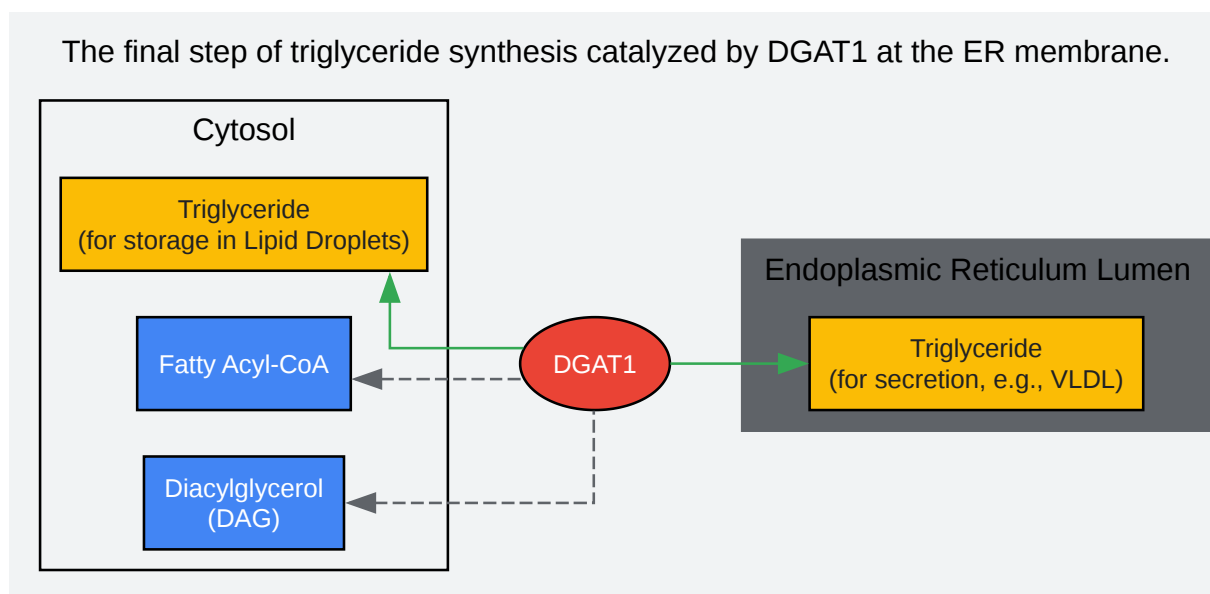
Regulation of DGAT1 Expression and Activity

DGAT1 expression is regulated by various metabolic signals and transcription factors, ensuring its activity aligns with the body's energetic state.

- **Transcriptional Control:** The transcription factor PPAR γ (Peroxisome Proliferator-Activated Receptor gamma), a master regulator of adipogenesis, can bind to the DGAT1 promoter and increase its mRNA levels.[4]
- **Hormonal and Nutrient Regulation:** In adipocytes, glucose stimulates DGAT1 mRNA expression, while insulin primarily upregulates DGAT2.[4][26] Their combined presence leads to an additive effect on total DGAT activity.[26]
- **Post-transcriptional Regulation:** Studies in 3T3-L1 adipocytes show that DGAT1 protein levels increase dramatically (~90-fold) during differentiation, a change far greater than the corresponding increase in mRNA (~7-fold), indicating significant post-transcriptional or translational control.[27]

Visualizing DGAT1 Pathways and Workflows

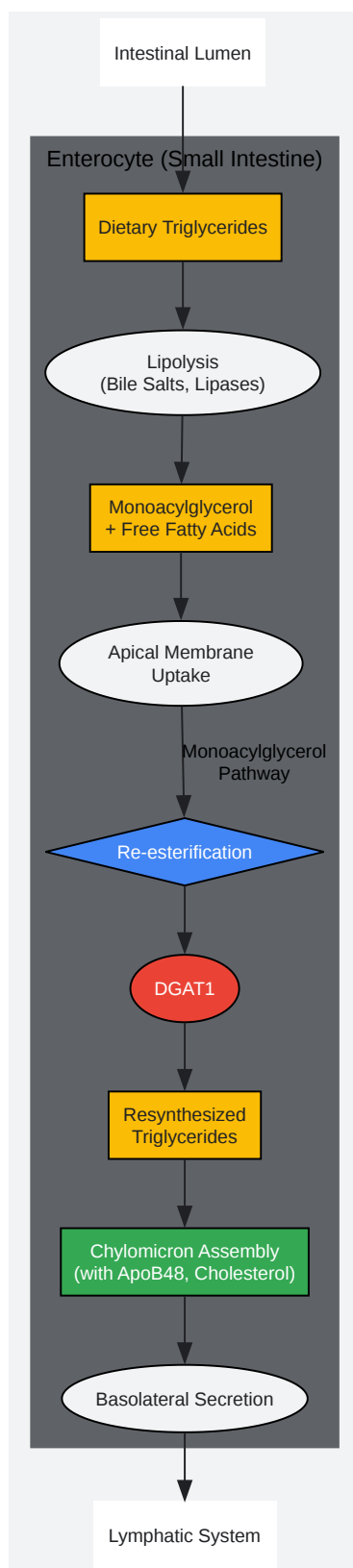
Biochemical Pathway

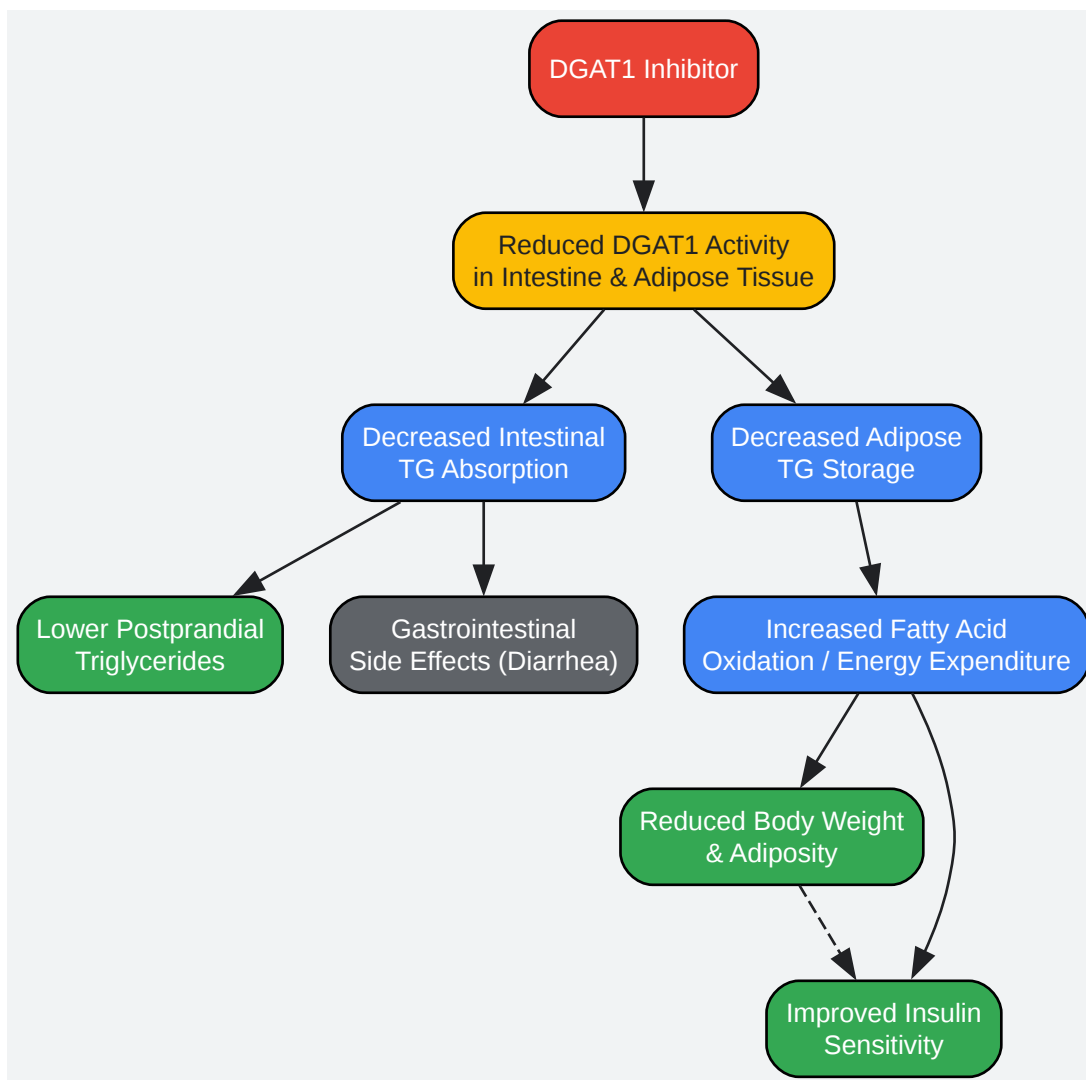


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Caption: DGAT1 catalyzes the formation of triglycerides from DAG and fatty acyl-CoA.

Physiological Workflow: Intestinal Fat Absorption





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